molecular formula C16H20O2 B14444912 [(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid CAS No. 79384-92-2

[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid

Cat. No.: B14444912
CAS No.: 79384-92-2
M. Wt: 244.33 g/mol
InChI Key: VVRFEKXAQDWHSB-CZUORRHYSA-N
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Description

[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the hydrogenation of phenanthrene derivatives followed by acylation reactions. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts like Pd/C to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as hydroxide ions (OH⁻) replace halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, elevated temperatures and pressures.

    Substitution: Halogenated derivatives, nucleophiles like OH⁻, solvents like ethanol or water.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A parent compound with a similar structure but lacking the acetic acid moiety.

    Hexahydrophenanthrene: A reduced form of phenanthrene with similar chemical properties.

    Acetic Acid Derivatives: Compounds with similar acetic acid functional groups but different core structures.

Uniqueness

[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

79384-92-2

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-[(4aR,10aR)-2,3,4,9,10,10a-hexahydro-1H-phenanthren-4a-yl]acetic acid

InChI

InChI=1S/C16H20O2/c17-15(18)11-16-10-4-3-6-13(16)9-8-12-5-1-2-7-14(12)16/h1-2,5,7,13H,3-4,6,8-11H2,(H,17,18)/t13-,16-/m1/s1

InChI Key

VVRFEKXAQDWHSB-CZUORRHYSA-N

Isomeric SMILES

C1CC[C@]2([C@H](C1)CCC3=CC=CC=C32)CC(=O)O

Canonical SMILES

C1CCC2(C(C1)CCC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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